Co 101244 hydrochloride

Catalog No.
S524144
CAS No.
193356-17-1
M.F
C21H28ClNO3
M. Wt
377.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Co 101244 hydrochloride

CAS Number

193356-17-1

Product Name

Co 101244 hydrochloride

IUPAC Name

1-[2-(4-hydroxyphenoxy)ethyl]-4-[(4-methylphenyl)methyl]piperidin-4-ol;hydrochloride

Molecular Formula

C21H28ClNO3

Molecular Weight

377.9 g/mol

InChI

InChI=1S/C21H27NO3.ClH/c1-17-2-4-18(5-3-17)16-21(24)10-12-22(13-11-21)14-15-25-20-8-6-19(23)7-9-20;/h2-9,23-24H,10-16H2,1H3;1H

InChI Key

WFFZHKKSIDENAJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CC2(CCN(CC2)CCOC3=CC=C(C=C3)O)O.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

4-hydroxy-N-(2-(4-hydroxyphenoxy)ethyl)-4-(4-methylbenzyl)piperidine, Co 101244, Co-101244, PD 174494, PD-174494

Canonical SMILES

CC1=CC=C(C=C1)CC2(CC[NH+](CC2)CCOC3=CC=C(C=C3)O)O.[Cl-]

Description

The exact mass of the compound Co 101244 hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Co 101244 hydrochloride, also known as RO-63-1908 or PD-174494, is a selective antagonist of the N-methyl-D-aspartate receptor subtype containing the GluN2B subunit. This compound has garnered attention for its potential therapeutic applications due to its neuroprotective properties. The molecular formula for Co 101244 hydrochloride is C21H28ClNO3, with a molecular weight of 377.91 g/mol. It is characterized by its solubility in water (up to 100 mM) and dimethyl sulfoxide (up to 50 mM) .

The compound's structure includes a piperidinol moiety, which contributes to its biological activity. Its binding affinity and selectivity for the GluN2B subunit make it a valuable tool in neuroscience research, particularly in studies involving excitotoxicity and neurodegenerative diseases.

Co 101244 hydrochloride blocks the activity of the GluN2B subunit of the NMDA receptor [, ]. This inhibition may influence how nerve cells communicate, potentially affecting learning, memory, and other brain functions [, ]. More research is needed to fully understand the mechanism of action and its long-term effects.

Limited information is available on the safety and hazards of Co 101244 hydrochloride. As with any research compound, proper handling and safety protocols are essential.

Please Note

  • Due to the ongoing nature of scientific research, more information on Co 101244 hydrochloride may become available in the future.
  • This information is for scientific research purposes only. Co 101244 hydrochloride is not a medication or supplement, and it should not be used in any way other than controlled scientific research.

Mechanism of Action

NMDA receptors are ligand-gated ion channels crucial for excitatory neurotransmission in the brain. They play a role in various functions, including learning, memory, and synaptic plasticity. Co 101244 hydrochloride specifically binds to the GluN2B subunit, preventing the activation of NMDA receptors containing this subunit [, ]. This selective action allows researchers to study the specific role of GluN2B-containing NMDA receptors in various biological processes.

Potential Neuroprotective Effects

Studies have shown that Co 101244 hydrochloride exhibits neuroprotective effects in both in vitro and in vivo models [, ]. This suggests that GluN2B-containing NMDA receptors may be involved in neuronal damage associated with neurological disorders like stroke, Alzheimer's disease, and Parkinson's disease. Research using Co 101244 hydrochloride can help elucidate the mechanisms underlying these neurodegenerative conditions.

Applications in Studying Learning and Memory

GluN2B-containing NMDA receptors are believed to play a role in learning and memory processes. By selectively blocking these receptors with Co 101244 hydrochloride, researchers can investigate the specific contribution of GluN2B to these functions []. This approach can provide valuable insights into the mechanisms of learning and memory formation.

Involving Co 101244 hydrochloride are primarily related to its interaction with NMDA receptors rather than traditional chemical transformations. Its mechanism of action can be summarized as follows:

  • Binding: Co 101244 hydrochloride binds to the GluN2B subunit of NMDA receptors.
  • Inhibition: This binding inhibits receptor activation by glutamate, leading to reduced calcium ion influx.

Co 101244 hydrochloride exhibits significant neuroprotective effects in both in vitro and in vivo models. Its antagonistic action on GluN2B-containing NMDA receptors plays a crucial role in mitigating excitotoxic damage caused by excessive glutamate signaling .

Effects on Cellular Processes

  • Cell Signaling Modulation: The compound influences various cellular signaling pathways related to neuronal health.
  • Neuroprotection: It has been shown to protect neurons from damage induced by excitotoxic agents such as glutamate .

Pharmacokinetics

Co 101244 hydrochloride is characterized by its favorable pharmacokinetic profile, including good solubility and stability under physiological conditions. It is recommended to be stored at +4°C for optimal stability .

The synthesis of Co 101244 hydrochloride involves several key steps that typically include:

  • Formation of the Piperidinol Framework: Starting materials undergo reactions such as alkylation and functional group modifications to construct the piperidinol core.
  • Introduction of Aromatic Substituents: The addition of phenolic groups is achieved through electrophilic aromatic substitution reactions.
  • Hydrochloride Salt Formation: The final product is converted into its hydrochloride form for enhanced solubility and stability.

While specific synthetic routes may vary, these general steps outline the process used to produce Co 101244 hydrochloride .

Co 101244 hydrochloride is primarily used in research settings focused on neurobiology and pharmacology. Its applications include:

  • Neuroscience Research: As a tool for studying NMDA receptor function and related signaling pathways.
  • Potential Therapeutic Agent: Investigated for its potential in treating neurodegenerative diseases and conditions associated with excitotoxicity, such as Alzheimer's disease and stroke .

Co 101244 hydrochloride shares similarities with several other compounds that target NMDA receptors or exhibit neuroprotective properties. Below is a comparison highlighting its uniqueness:

Compound NameMechanism of ActionSelectivityNotable Features
Co 101244 hydrochlorideAntagonist of GluN2B-containing NMDA receptorsHighPotent neuroprotective effects
IfenprodilAntagonist of GluN2B-containing NMDA receptorsModerateUsed for studying pain mechanisms
Ro 25-6981Selective antagonist of GluN2BHighSimilar action but different structure
MK-801Non-selective NMDA receptor antagonistLowBroad spectrum activity

Co 101244 hydrochloride stands out due to its high selectivity for the GluN2B subunit, making it particularly useful for targeted research applications without affecting other receptor subtypes significantly .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Michel A, Downey P, Nicolas JM, Scheller D. Unprecedented therapeutic potential with a combination of A2A/NR2B receptor antagonists as observed in the 6-OHDA lesioned rat model of Parkinson's disease. PLoS One. 2014 Dec 16;9(12):e114086. doi: 10.1371/journal.pone.0114086. eCollection 2014. PubMed PMID: 25513815; PubMed Central PMCID: PMC4267740.
2: Quillinan N, Grewal H, Deng G, Shimizu K, Yonchek JC, Strnad F, Traystman RJ, Herson PS. Region-specific role for GluN2B-containing NMDA receptors in injury to Purkinje cells and CA1 neurons following global cerebral ischemia. Neuroscience. 2015 Jan 22;284:555-65. doi: 10.1016/j.neuroscience.2014.10.033. Epub 2014 Oct 24. PubMed PMID: 25450957; PubMed Central PMCID: PMC4268020.
3: Brittain MK, Brustovetsky T, Brittain JM, Khanna R, Cummins TR, Brustovetsky N. Ifenprodil, a NR2B-selective antagonist of NMDA receptor, inhibits reverse Na+/Ca2+ exchanger in neurons. Neuropharmacology. 2012 Nov;63(6):974-82. doi: 10.1016/j.neuropharm.2012.07.012. Epub 2012 Jul 20. PubMed PMID: 22820271; PubMed Central PMCID: PMC3427421.
4: Peng HY, Chen GD, Tung KC, Chien YW, Lai CY, Hsieh MC, Chiu CH, Lai CH, Lee SD, Lin TB. Estrogen-dependent facilitation on spinal reflex potentiation involves the Cdk5/ERK1/2/NR2B cascade in anesthetized rats. Am J Physiol Endocrinol Metab. 2009 Aug;297(2):E416-26. doi: 10.1152/ajpendo.00129.2009. Epub 2009 Jun 16. PubMed PMID: 19531642.
5: Peng HY, Chen GD, Tung KC, Lai CY, Hsien MC, Chiu CH, Lu HT, Liao JM, Lee SD, Lin TB. Colon mustard oil instillation induced cross-organ reflex sensitization on the pelvic-urethra reflex activity in rats. Pain. 2009 Mar;142(1-2):75-88. doi: 10.1016/j.pain.2008.11.017. Epub 2009 Jan 23. PubMed PMID: 19167822.
6: Shin JE, Simsek S, Reuhs BL, Yao Y. Glucose release of water-soluble starch-related alpha-glucans by pancreatin and amyloglucosidase is affected by the abundance of alpha-1,6-glucosidic linkages. J Agric Food Chem. 2008 Nov 26;56(22):10879-86. doi: 10.1021/jf801073u. PubMed PMID: 18975962.
7: Peng HY, Chang HM, Lee SD, Huang PC, Chen GD, Lai CH, Lai CY, Chiu CH, Tung KC, Lin TB. TRPV1 mediates the uterine capsaicin-induced NMDA NR2B-dependent cross-organ reflex sensitization in anesthetized rats. Am J Physiol Renal Physiol. 2008 Nov;295(5):F1324-35. doi: 10.1152/ajprenal.00126.2008. Epub 2008 Jul 16. PubMed PMID: 18632800.
8: Peng HY, Chang HM, Chang SY, Tung KC, Lee SD, Chou D, Lai CY, Chiu CH, Chen GD, Lin TB. Orexin-A modulates glutamatergic NMDA-dependent spinal reflex potentiation via inhibition of NR2B subunit. Am J Physiol Endocrinol Metab. 2008 Jul;295(1):E117-29. doi: 10.1152/ajpendo.90243.2008. Epub 2008 May 13. PubMed PMID: 18477704.
9: Kocsis P, Kovács G, Farkas S, Horváth C, Szombathelyi Z, Tarnawa I. NR2B receptors are involved in the mediation of spinal segmental reflex potentials but not in the cumulative motoneuronal depolarization in vitro. Brain Res Bull. 2004 Aug 30;64(2):133-8. PubMed PMID: 15342100.
10: Nagy J. Renaissance of NMDA receptor antagonists: do they have a role in the pharmacotherapy for alcoholism? IDrugs. 2004 Apr;7(4):339-50. Review. PubMed PMID: 15057640.
11: Ohinata Y, Miller JM, Schacht J. Protection from noise-induced lipid peroxidation and hair cell loss in the cochlea. Brain Res. 2003 Mar 21;966(2):265-73. PubMed PMID: 12618349.
12: Blanchet PJ, Konitsiotis S, Whittemore ER, Zhou ZL, Woodward RM, Chase TN. Differing effects of N-methyl-D-aspartate receptor subtype selective antagonists on dyskinesias in levodopa-treated 1-methyl-4-phenyl-tetrahydropyridine monkeys. J Pharmacol Exp Ther. 1999 Sep;290(3):1034-40. PubMed PMID: 10454475.
13: Zhou ZL, Cai SX, Whittemore ER, Konkoy CS, Espitia SA, Tran M, Rock DM, Coughenour LL, Hawkinson JE, Boxer PA, Bigge CF, Wise LD, Weber E, Woodward RM, Keana JF. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. J Med Chem. 1999 Jul 29;42(15):2993-3000. PubMed PMID: 10425109.

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